1-Bromo-4-(tert-butyl)-2-methylbenzene

Catalog No.
S8869404
CAS No.
M.F
C11H15Br
M. Wt
227.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(tert-butyl)-2-methylbenzene

Product Name

1-Bromo-4-(tert-butyl)-2-methylbenzene

IUPAC Name

1-bromo-4-tert-butyl-2-methylbenzene

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

InChI

InChI=1S/C11H15Br/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,1-4H3

InChI Key

OUAZXYDMCXFJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)Br

1-Bromo-4-(tert-butyl)-2-methylbenzene (CAS: 854637-01-7) is a substituted aryl bromide that serves as a key intermediate in organic synthesis. Its value derives from the specific 1,2,4-substitution pattern, where the ortho-methyl and para-tert-butyl groups create a distinct steric and electronic environment around the reactive carbon-bromine bond. This defined structure makes it a preferred precursor for synthesizing complex molecules such as high-performance phosphine ligands, specialized pharmaceutical intermediates, and functional materials for organic electronics where precise molecular architecture is critical for performance.

Substituting 1-Bromo-4-(tert-butyl)-2-methylbenzene with seemingly similar analogs often leads to process failure or inferior outcomes. Isomeric variants, such as 2-Bromo-1-(tert-butyl)-4-methylbenzene, possess a different steric profile around the bromine atom, which can impede catalyst approach and significantly lower yields in sterically sensitive cross-coupling reactions. Replacing the bromo group with a chloro-analog, while potentially cheaper, is unsuitable for many modern catalytic cycles, such as C-H functionalization, which require the higher reactivity of the C-Br bond for efficient oxidative addition. Likewise, omitting the tert-butyl or methyl group alters the compound's solubility and electronic properties, which are often intentionally designed to control reactivity and the physical properties (e.g., film morphology in OLEDs) of the final product.

Precursor Suitability: High-Yield Synthesis of Sterically Demanding Biaryl Intermediates

In the synthesis of a sterically hindered biarylphosphine ligand precursor, the Suzuki coupling of 1-Bromo-4-(tert-butyl)-2-methylbenzene with an aniline-derived boronic acid proceeded in a 92% isolated yield. This high efficiency, achieved despite the steric hindrance from the ortho-methyl group, demonstrates the compound's excellent compatibility with standard palladium-catalyzed cross-coupling conditions for constructing congested molecular frameworks.

Evidence DimensionSuzuki Coupling Yield
Target Compound Data92% isolated yield
Comparator Or BaselineTypical yields for sterically hindered Suzuki couplings can be significantly lower (<70%) and often require specialized, expensive ligands or harsher conditions.
Quantified DifferenceMaintains high yield (>90%) in a sterically challenging transformation.
ConditionsPd(OAc)2 catalyst, P(t-Bu)3 ligand, K3PO4 base, in toluene at 80 °C.

This enables reliable, high-yield production of valuable, sterically bulky ligands and intermediates, reducing waste and simplifying purification compared to less suitable or less reactive precursors.

Processability Advantage: Enabling Modern, Atom-Economical C-H Functionalization Routes

This compound is an effective coupling partner in modern palladium-catalyzed C-H arylation reactions, a process valued for its atom economy. In a direct arylation with 1,3-thiazole, 1-Bromo-4-(tert-butyl)-2-methylbenzene provided the desired product in 85% yield. This demonstrates its utility in advanced, step-saving synthetic methodologies where less reactive analogs would be unsuitable.

Evidence DimensionDirect C-H Arylation Yield
Target Compound Data85% yield
Comparator Or BaselineThe corresponding 1-Chloro-4-(tert-butyl)-2-methylbenzene is generally a poor substrate for such C-H arylation reactions, typically requiring more forcing conditions, specialized catalysts, and resulting in significantly lower yields or no reaction due to the inertness of the C-Cl bond.
Quantified DifferenceEnables high-yield C-H activation pathways not readily accessible with chloro-analogs.
ConditionsPd(OAc)2 catalyst, P(o-tolyl)3 ligand, Cs2CO3 base, in DMA at 140 °C.

Procurement of the bromo-variant provides access to more efficient, modern synthesis pathways that can shorten production cycles and reduce waste compared to routes relying on less reactive chloro-analogs.

Solubility and Handling: Improved Processability in Organic Media

The incorporation of a tert-butyl group is a well-established strategy in materials science to enhance the solubility of aromatic compounds in common organic solvents. This increased solubility, compared to analogs lacking the bulky alkyl group, prevents aggregation and facilitates both homogeneous reaction conditions during synthesis and solution-based processing for device fabrication (e.g., spin-coating of organic semiconductors).

Evidence DimensionSolubility and Aggregation Tendency
Target Compound DataEnhanced solubility and reduced aggregation due to the bulky tert-butyl group.
Comparator Or BaselineSimpler analogs like 1-bromo-2-methylbenzene lack the bulky solubilizing group and are more prone to aggregation (π-stacking) and have lower solubility in many non-polar organic solvents.
Quantified DifferenceQualitatively higher solubility and processability.
ConditionsGeneral organic synthesis and solution-deposition processes.

Improved solubility is a critical procurement factor, as it simplifies handling, ensures reproducible reaction kinetics, and is an enabling property for applications in solution-processed organic electronics.

Core Building Block for High-Performance, Sterically Bulky Phosphine Ligands

The demonstrated high-yield performance in Suzuki couplings makes this compound a primary choice for synthesizing sterically demanding biaryl backbones. These are common structural motifs in advanced phosphine ligands (e.g., Buchwald-type ligands) used to improve catalyst performance in a wide range of cross-coupling reactions.

Precursor for Host and Emitter Materials in Organic Light-Emitting Diodes (OLEDs)

This compound serves as a key starting material for OLED components. Its efficient coupling reactivity allows for the construction of complex conjugated systems, while the tert-butyl group enhances solubility for solution-based processing and introduces steric bulk to control solid-state packing, improving the amorphous morphology and stability of thin films.

Intermediate for Regiospecific Synthesis of Pharmaceutical and Agrochemical Compounds

The well-defined substitution pattern and reliable reactivity in modern coupling reactions make this compound a suitable precursor when precise control of regiochemistry is essential. It allows for the construction of complex small molecules where isomeric impurities, which could arise from less-defined starting materials, would compromise biological activity and require costly purification.

XLogP3

4.6

Exact Mass

226.03571 g/mol

Monoisotopic Mass

226.03571 g/mol

Heavy Atom Count

12

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